REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].Cl.[OH-].[NH4+].[CH:13](O)=O>>[CH3:9][C:3]1[C:2]2[N:1]=[CH:13][NH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:2.3|
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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NC1=C(C=CC=C1N)C
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Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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1 g
|
Type
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reactant
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Smiles
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C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated to 90 C under nitrogen for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
|
After cooling to 22 C
|
Type
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CUSTOM
|
Details
|
the product was removed by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC=2NC=NC21
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |